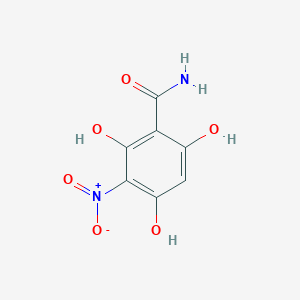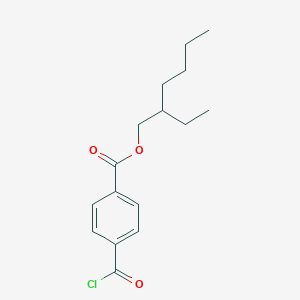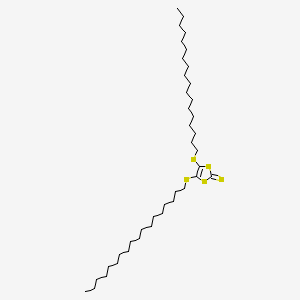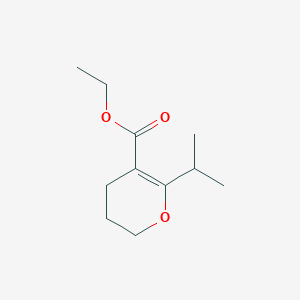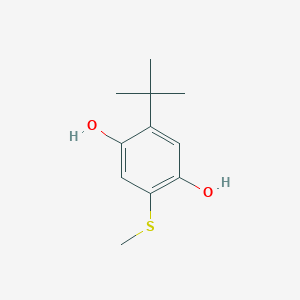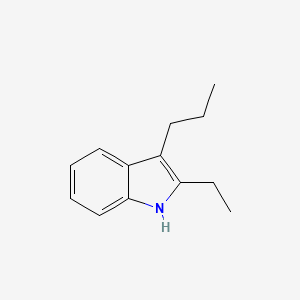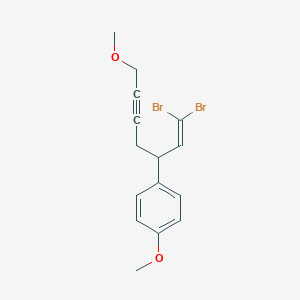
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene is an organic compound that features both alkyne and alkene functionalities along with bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene typically involves multi-step organic reactions. One possible route could include:
Starting Material: The synthesis might begin with a suitable aromatic compound such as 4-methoxybenzene.
Bromination: Introduction of bromine atoms can be achieved through bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS).
Alkyne Formation: The alkyne functionality can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Methoxylation: Methoxy groups can be introduced using methanol in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dibromohept-1-en-5-yn-3-yl)-4-methoxybenzene: Similar structure but without the methoxy group on the heptene chain.
1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)benzene: Lacks the methoxy group on the benzene ring.
Properties
CAS No. |
136011-24-0 |
|---|---|
Molecular Formula |
C15H16Br2O2 |
Molecular Weight |
388.09 g/mol |
IUPAC Name |
1-(1,1-dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene |
InChI |
InChI=1S/C15H16Br2O2/c1-18-10-4-3-5-13(11-15(16)17)12-6-8-14(19-2)9-7-12/h6-9,11,13H,5,10H2,1-2H3 |
InChI Key |
BUAYKLAFFKVMQV-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCC(C=C(Br)Br)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
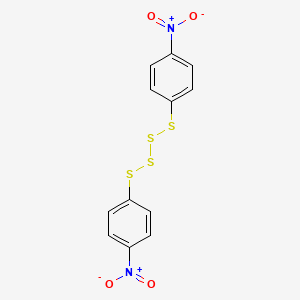
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
